molecular formula C23H22N4O3 B2689332 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide CAS No. 946322-99-2

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2689332
CAS No.: 946322-99-2
M. Wt: 402.454
InChI Key: PJZPXRGVEXLJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a chemical compound with the molecular formula C₂₉H₂₆N₄O₃ and a molecular weight of 478.55 g/mol . This imidazo[1,2-b]pyridazine derivative is provided as a high-purity material for research and development purposes. The imidazo[1,2-b]pyridazine scaffold is a recognized core structure in medicinal chemistry, with published research indicating its potential in various therapeutic areas. For instance, structurally related 3-methoxy-2-phenylimidazo[1,2-b]pyridazine analogs have been reported to exhibit high activity against Mycobacterium tuberculosis , highlighting the scaffold's relevance in infectious disease research . Other derivatives in this chemical class have been investigated as PDE10 inhibitors for potential applications in central nervous system disorders . Researchers exploring kinase inhibition, antimicrobial agents, or other biological pathways may find this specific compound valuable for their investigations. The structure features a benzamide group and multiple aromatic systems, which may contribute to its potential interactions with biological targets. This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-4-30-20-8-6-5-7-17(20)23(28)25-18-13-16(10-9-15(18)2)19-14-27-21(24-19)11-12-22(26-27)29-3/h5-14H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZPXRGVEXLJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazinyl intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling with benzamide: The intermediate is then coupled with a benzamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of methoxy and ethoxy groups: These groups are introduced through alkylation reactions using reagents like methyl iodide and ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like methyl iodide for alkylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Pharmacological Studies

The compound has been identified as a potential candidate for the development of new therapeutic agents. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in the realm of cancer and cardiovascular disorders.

Endothelin Receptor Antagonism

Research indicates that compounds with similar imidazo[1,2-b]pyridazine scaffolds exhibit activity as endothelin receptor antagonists. These receptors play a crucial role in regulating vascular tone and blood pressure. The specific compound may be investigated for its ability to inhibit endothelin receptors, potentially leading to applications in treating pulmonary arterial hypertension and other cardiovascular diseases .

Anti-cancer Activity

Studies on related compounds have demonstrated anti-cancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. The unique structural features of 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide may enhance its efficacy against various cancer cell lines .

Case Study 1: Endothelin Receptor Antagonists

A series of studies have highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives as dual endothelin receptor antagonists. For instance, macitentan has shown promising results in clinical trials for pulmonary arterial hypertension. Given the structural similarities, this compound could be evaluated similarly for its pharmacokinetic properties and efficacy in vivo .

Case Study 2: Cancer Therapeutics

In vitro studies on related compounds have reported significant cytotoxic effects against various cancer cell lines. For example, imidazo[1,2-b]pyridazine derivatives have been shown to induce apoptosis in breast cancer cells. The application of this compound in similar assays may provide insights into its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of signaling pathways. For instance, it could inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazopyridazine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol)* Reference
Target Compound Benzamide + imidazopyridazine Ethoxy (C6H4-O-C2H5), methoxy (imidazopyridazine-OCH3), methylphenyl linker ~460.48 -
5k () Benzamide + imidazopyridazine Ethyl, trifluoromethylphenyl, 4-methylpiperazin-1-ylmethyl 547.24
Compound Benzamide + imidazopyridazine Fluoro (ortho to benzamide), methoxy (imidazopyridazine-OCH3) ~444.42
Bamirastina () Imidazopyridazine carboxylic acid Diphenylmethoxypiperidinylpropylamino, methylpropanoic acid 551.67

*Calculated using PubChem tools or provided data.

Key Observations :

  • The trifluoromethyl group in compound 5k () introduces strong electron-withdrawing effects, which could improve binding affinity to hydrophobic enzyme pockets .

Insights :

  • The 76% yield for compound 5k () highlights efficient coupling strategies, which may be applicable to the target compound’s synthesis .
  • Hydrazine-based approaches () are lower-yielding, suggesting that alternative routes (e.g., palladium-catalyzed couplings) are preferable for scalability .

Table 3: Pharmacological Profiles of Related Compounds

Compound Name Biological Target Proposed Activity Evidence Source
Target Compound Unknown (structural inference) Potential kinase or protease inhibition -
Pyrazoline derivatives () Aminopeptidase N Anticancer (inhibition of tumor invasion)
5k () Not specified Likely kinase-targeted (imidazopyridazine common in kinase inhibitors)
Bamirastina () Neurokinin-1 receptor Antiemetic (befetupitant analog)

Analysis :

  • The imidazopyridazine core is frequently associated with kinase inhibition (e.g., MAPK, CDKs) or GPCR modulation .
  • The methoxy and ethoxy groups may reduce metabolic degradation compared to halogenated analogs, extending half-life .

Biological Activity

2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure features an imidazo[1,2-b]pyridazine moiety, which is known for various biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O4C_{23}H_{22}N_{4}O_{4}, with a molecular weight of 418.4 g/mol. The compound's structure is characterized by the presence of an ethoxy group, methoxy groups, and an imidazo[1,2-b]pyridazine ring.

PropertyValue
Molecular FormulaC23H22N4O4
Molecular Weight418.4 g/mol
CAS Number952969-21-0

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Phosphodiesterase Inhibition : The imidazo[1,2-b]pyridazine scaffold has been associated with phosphodiesterase (PDE) inhibition, particularly PDE5. Inhibition of PDE5 can enhance cyclic GMP levels, leading to vasodilation and improved blood flow in tissues .
  • Anticancer Activity : Research indicates that compounds with similar scaffolds have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanism often involves the modulation of nitric oxide pathways and enhancement of chemotherapeutic efficacy when combined with other agents like celecoxib .
  • Neuroprotective Effects : Some studies suggest that imidazo[1,2-b]pyridazines may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neural tissues .

Biological Activity Studies

Several studies have investigated the biological effects of related compounds and provided insights into the potential activity of this compound.

Case Study: PDE Inhibition

A study comparing various PDE5 inhibitors demonstrated that these compounds could significantly relax precontracted human corpus cavernosum tissue. This suggests that similar mechanisms may be applicable to our compound, enhancing its potential use in treating erectile dysfunction and related conditions .

Anticancer Efficacy

In vitro studies have shown that compounds containing the imidazo[1,2-b]pyridazine moiety can sensitize cancer cells to chemotherapy. For example, a combination treatment involving PDE5 inhibitors and standard chemotherapeutics resulted in enhanced cytotoxicity against glioma cells through nitric oxide-mediated pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Findings
1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylureaAnticancerInduces apoptosis in tumor models
N-(3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)NeuroprotectiveReduces oxidative stress in neuronal cells
Tadalafil (PDE5 inhibitor)Erectile dysfunction treatmentImproves erectile function through vasodilation

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-ethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide?

Answer:
The synthesis typically involves coupling reactions between imidazo[1,2-b]pyridazine intermediates and substituted benzamide precursors. Key steps include:

  • Amide Bond Formation : Use 2-ethoxybenzoyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine) to form the benzamide backbone .
  • Imidazo[1,2-b]pyridazine Synthesis : Cyclization of 6-methoxypyridazine derivatives with α-bromoketones or aldehydes, often catalyzed by Lewis acids like ZnCl₂ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product .

Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize by-products like unreacted intermediates or dimerization .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy and ethoxy groups) and aromatic proton environments. For example, imidazo[1,2-b]pyridazine protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and detects isotopic patterns for halogenated impurities .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Tip : Compare experimental data with computational predictions (e.g., PubChem or Gaussian) to resolve ambiguities .

Advanced: How can researchers mitigate low yields in the final coupling step of the synthesis?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalyst Optimization : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, with ligands like XPhos to enhance reactivity .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Protecting Groups : Temporarily protect reactive sites (e.g., -NH₂ or -OH) with tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Data Contradiction Example : Some studies report higher yields with Pd(OAc)₂ vs. Pd(PPh₃)₄; systematic screening of catalysts is advised .

Advanced: What experimental approaches resolve discrepancies in reported biological activity data?

Answer:
Conflicting bioactivity data may arise from assay conditions or impurity profiles. Address this via:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives from solvent artifacts .
  • Purity Assessment : Use HPLC (≥95% purity) and elemental analysis to ensure compounds are free from cytotoxic by-products .
  • Target Validation : Employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism of action. For example, if targeting PFOR enzymes, verify inhibition via both enzyme kinetics and cellular metabolite profiling .

Case Study : Antioxidant activity discrepancies in benzamide analogs were resolved by standardizing DPPH assay protocols .

Advanced: How to design stability studies for this compound under environmental or physiological conditions?

Answer:
Assess stability using:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • pH-Dependent Stability : Incubate in buffers (pH 1–9) simulating gastrointestinal or lysosomal environments. Monitor hydrolysis of the amide bond, a common instability site .
  • Metabolic Stability : Use liver microsomes or hepatocyte models to evaluate CYP-mediated oxidation. For example, methoxy groups are prone to demethylation by CYP3A4 .

Experimental Design : Include controls (e.g., inert atmosphere vs. aerobic conditions) and replicate samples (n=3) for statistical validity .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking (AutoDock, Glide) : Model binding to target proteins (e.g., kinases or GPCRs) using crystal structures from the PDB. Focus on hydrogen bonds between the benzamide carbonyl and active-site residues .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends using descriptors like logP and polar surface area .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical interactions, such as π-π stacking with aromatic residues .

Validation : Cross-check predictions with mutagenesis studies or competitive binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.